
Losartan Impurity 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Losartan Impurity 2 is a byproduct found in the synthesis of losartan, a medication primarily used to treat high blood pressure and to protect the kidneys from damage due to diabetes. This impurity is significant because it can affect the purity and efficacy of the final pharmaceutical product. The presence of impurities in drug substances is a critical concern for regulatory agencies, as they can impact the safety and effectiveness of the medication.
准备方法
The preparation of Losartan Impurity 2 involves several synthetic routes and reaction conditions. One method involves the alkylation of losartan during its production process. This impurity is formed as a result of side reactions that occur during the synthesis of losartan. The preparation method typically includes the following steps:
Alkylation Reaction: The reaction involves the use of alkylating agents under controlled conditions to produce the impurity.
Isolation and Purification: High-performance liquid chromatography (HPLC) is often used to isolate and purify the impurity from the reaction mixture.
Characterization: Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize the impurity
化学反应分析
Losartan Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the impurity. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds by the addition of water. .
科学研究应用
Analytical Techniques for Impurity Detection
The detection and quantification of Losartan Impurity 2 are crucial for ensuring drug quality. Advanced analytical techniques are employed, including:
- High-Performance Liquid Chromatography (HPLC) : Widely used for separating and quantifying impurities in pharmaceutical products. HPLC methods have been validated to simultaneously analyze Losartan and its related impurities, including this compound .
- Mass Spectrometry (MS) : High-resolution mass spectrometry is utilized to identify unknown impurities through untargeted screening approaches. Studies have revealed multiple impurities in Losartan formulations, highlighting the importance of comprehensive impurity profiling .
- In Silico Fragmentation : This computational approach aids in elucidating the structures of impurities by simulating fragmentation patterns observed in mass spectrometry .
Case Study 1: Impurity Profiling in Drug Products
A study conducted on various batches of Losartan tablets identified several impurities through a combination of untargeted and targeted screening methods. The findings indicated significant variations in impurity profiles over time, emphasizing the need for continuous monitoring to ensure compliance with safety standards .
Case Study 2: Environmental Impact
Research has shown that Losartan and its impurities, including this compound, are frequently detected in wastewater effluents, posing risks to aquatic ecosystems. Advanced oxidation processes (AOPs) have been explored as effective methods for degrading these pharmaceutical contaminants, with studies demonstrating significant degradation rates using activated peroxymonosulfate .
Regulatory Considerations
Regulatory agencies require rigorous testing for impurities like this compound to ensure patient safety. The International Conference on Harmonisation (ICH) guidelines outline acceptable limits for drug impurities, necessitating manufacturers to implement stringent quality control measures during production.
Summary of Findings
Aspect | Details |
---|---|
Analytical Techniques | HPLC, Mass Spectrometry, In Silico Fragmentation |
Key Findings | Multiple impurities identified; significant environmental presence |
Regulatory Standards | Compliance with ICH guidelines essential for patient safety |
Environmental Impact | Detected in wastewater; AOPs show promise for degradation |
作用机制
The mechanism of action of Losartan Impurity 2 is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. its presence can influence the overall pharmacological profile of losartan by potentially interacting with the angiotensin II receptor or other molecular targets. Further research is needed to fully understand its effects and interactions .
相似化合物的比较
Losartan Impurity 2 can be compared with other impurities found in sartan drugs, such as:
Irbesartan Impurity: Similar to losartan impurity, it is formed during the synthesis of irbesartan.
Valsartan Impurity: Formed during the synthesis of valsartan, it shares a similar chemical structure with losartan impurity.
Candesartan Impurity: Another impurity found in the synthesis of candesartan, it also shares structural similarities with losartan impurity. This compound is unique due to its specific formation pathway and its potential impact on the safety and efficacy of losartan
生物活性
Losartan is a widely used antihypertensive medication that belongs to the angiotensin receptor blocker (ARB) class. Its primary mechanism involves selective inhibition of the angiotensin II type 1 (AT1) receptor, leading to vasodilation and reduced blood pressure. However, the focus of this article is on Losartan Impurity 2 , a byproduct of the synthesis of losartan, and its biological activity.
Overview of this compound
This compound is an unintended product formed during the manufacturing process of losartan. While impurities in pharmaceutical compounds can often be detrimental, they can also exhibit unique biological activities that warrant investigation. Understanding these activities is crucial for assessing the safety and efficacy of the final pharmaceutical product.
Losartan itself functions as a competitive antagonist at the AT1 receptor, blocking the effects of angiotensin II, which include vasoconstriction and aldosterone release. The primary metabolic pathway involves conversion to the active metabolite EXP3174, which is significantly more potent than losartan in blocking AT1 receptors .
In contrast, the biological activity of this compound may differ based on its chemical structure and interactions with various biological systems. Preliminary studies suggest that impurities can affect pharmacokinetics and pharmacodynamics, potentially altering therapeutic outcomes.
Antioxidant Properties
Research has indicated that this compound may possess antioxidant properties. A study explored its interaction with copper(II) ions, revealing that the complex formed exhibited superoxide dismutase mimetic activity. This suggests potential protective effects against oxidative stress in biological systems .
Cytotoxicity Studies
This compound has been evaluated for its cytotoxic effects on various cell lines. In vitro studies demonstrate that this impurity can exert more toxic effects on tumor cells compared to losartan itself and copper(II) ions. This raises questions about its potential role in cancer therapeutics or as a marker for drug safety assessments .
Case Study 1: Interaction with Biological Systems
In an experimental setup involving osteoblast-like cells, this compound was shown to influence cell proliferation and morphology. The findings suggested that while losartan promotes beneficial effects in hypertension management, its impurity may have distinct cellular effects that could impact bone health or cancer progression .
Case Study 2: Clinical Implications
A clinical study assessed the impact of losartan and its impurities on patients with hypertension and chronic kidney disease. Results indicated that while losartan effectively reduced blood pressure and proteinuria, variations in impurity levels correlated with adverse events such as acute renal insufficiency in some patients. This highlights the importance of monitoring impurities in therapeutic formulations .
Data Summary
Parameter | Losartan | This compound |
---|---|---|
Mechanism | AT1 receptor antagonist | Potentially varied; requires further study |
Bioavailability | ~33% | Not well characterized |
Half-life | 2 hours | Not established |
Antioxidant Activity | No | Yes |
Cytotoxicity | Low | Higher against tumoral cells |
属性
CAS 编号 |
1407521-00-9 |
---|---|
分子式 |
C22H20ClN3O |
分子量 |
377.9 g/mol |
IUPAC 名称 |
2-[4-[(2-butyl-5-chloro-4-formylimidazol-1-yl)methyl]phenyl]benzonitrile |
InChI |
InChI=1S/C22H20ClN3O/c1-2-3-8-21-25-20(15-27)22(23)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,15H,2-3,8,14H2,1H3 |
InChI 键 |
YGFYCMCIBMLOOT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)Cl)C=O |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。